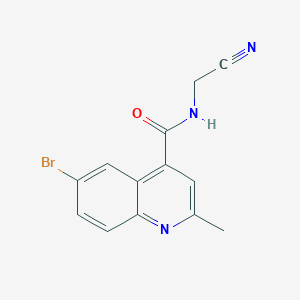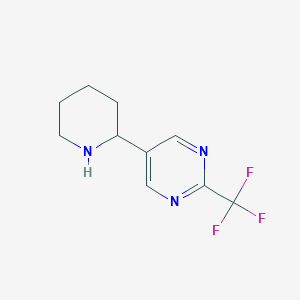
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 266.69 . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves various intra- and intermolecular reactions . One common method involves the use of organolithium reagents, which has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . Attached to this ring is a piperidin-2-yl group and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 266.69 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Applications De Recherche Scientifique
Corrosion Inhibition in Iron
Piperidine derivatives, including compounds related to 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties, demonstrating their effectiveness in reducing corrosion rates (Kaya et al., 2016).
Synthesis and Biological Evaluation
Various piperidine-based compounds have been synthesized and evaluated for biological activities. For instance, pyrimidine scaffolds have been used in the development of sigma-1 receptor antagonists, which show potential for treating neuropathic pain (Lan et al., 2014).
Application in Organic Light-Emitting Diodes (OLEDs)
The synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including those resembling this compound, has been explored for their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Adenosine Receptor Antagonists
Research has involved modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with piperidin-4-yl rings, resulting in water-soluble salts with potential as human A₃ adenosine receptor antagonists (Baraldi et al., 2012).
Antitumor and Antiviral Activities
Compounds based on the pyrimidine scaffold, including those with piperidine substitutions, have been synthesized and tested for antiviral and antitumor activities. They have shown promise against various viruses and cancer cell lines (El-Subbagh et al., 2000).
Inhibition of Ribonuclease A
Piperidine derivatives of pyrimidine nucleosides have been investigated as inhibitors of ribonuclease A. These compounds, through biochemical analysis and X-ray crystallography, have shown moderate inhibitory action (Samanta et al., 2009).
Orientations Futures
The future directions for research on 5-Piperidin-2-yl-2-(trifluoromethyl)pyrimidine and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications . Given the importance of piperidine and pyrimidine derivatives in drug design, there is significant potential for future research in this area .
Propriétés
IUPAC Name |
5-piperidin-2-yl-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-15-5-7(6-16-9)8-3-1-2-4-14-8/h5-6,8,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZQLKSABBSWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
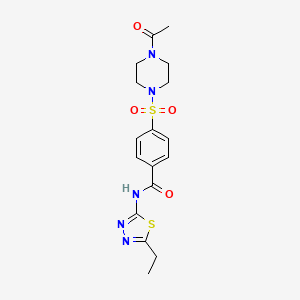

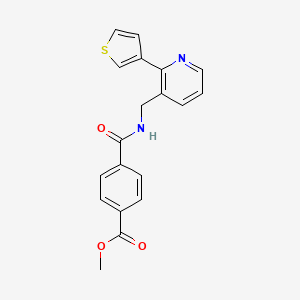
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)
![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)

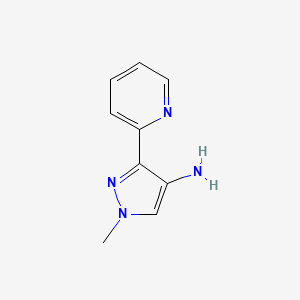


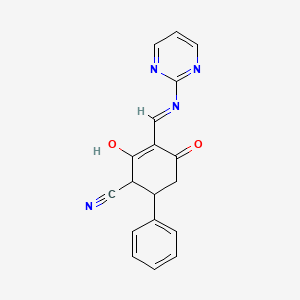

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)

